Spectroscopic Profile of 4-Hydroxy-2-piperidinone: A Technical Guide
Spectroscopic Profile of 4-Hydroxy-2-piperidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-hydroxy-2-piperidinone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and information from analogous structures to offer a representative spectroscopic profile. The guide includes mass spectrometry data, representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight and elemental composition of a compound.
Table 1: Mass Spectrometry Data for 4-Hydroxy-2-piperidinone
| Adduct | Predicted m/z |
| [M+H]⁺ | 116.07061 |
| [M+Na]⁺ | 138.05255 |
| [M-H]⁻ | 114.05605 |
| [M+NH₄]⁺ | 133.09715 |
| [M+K]⁺ | 154.02649 |
| [M+H-H₂O]⁺ | 98.06059 |
Data sourced from computational predictions.
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.
Sample Preparation:
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A stock solution of 4-hydroxy-2-piperidinone is prepared by dissolving a small amount of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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The stock solution is then further diluted to a final concentration of 1-10 µg/mL with the mobile phase.
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The mobile phase for positive ion mode often consists of acetonitrile/water (1:1, v/v) with 0.1% formic acid to facilitate protonation. For negative ion mode, a mobile phase with 0.1% ammonium hydroxide may be used.
Data Acquisition:
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The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
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The mass spectrometer is operated in full scan mode to detect all ions within a specified m/z range (e.g., 50-500).
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Data is acquired in both positive and negative ion modes to observe different adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.
Disclaimer: The following NMR data are representative and based on general principles and data from structurally similar compounds due to the absence of publicly available experimental spectra for 4-hydroxy-2-piperidinone.
Table 2: Representative ¹H NMR Data for 4-Hydroxy-2-piperidinone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | br s | 1H | NH |
| ~4.0-4.2 | m | 1H | CH-OH |
| ~3.2-3.4 | m | 2H | CH₂-N |
| ~2.3-2.5 | m | 2H | CH₂-C=O |
| ~1.8-2.0 | m | 2H | CH₂-CH(OH) |
| ~3.5-4.5 | br s | 1H | OH |
Table 3: Representative ¹³C NMR Data for 4-Hydroxy-2-piperidinone
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~65 | CH-OH |
| ~45 | CH₂-N |
| ~35 | CH₂-C=O |
| ~30 | CH₂-CH(OH) |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Approximately 5-10 mg of 4-hydroxy-2-piperidinone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
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The solution is transferred to a standard 5 mm NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
Data Acquisition:
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The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
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A standard ¹H NMR spectrum is acquired using a single-pulse experiment.
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A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
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Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Disclaimer: The following IR data are representative and based on the expected vibrational modes for the functional groups present in 4-hydroxy-2-piperidinone.
Table 4: Representative IR Absorption Bands for 4-Hydroxy-2-piperidinone
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3300-3100 | Medium, Broad | N-H stretch (amide) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| 1100-1000 | Medium | C-O stretch (alcohol) |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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A small amount of the solid 4-hydroxy-2-piperidinone sample is placed directly onto the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
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A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr).
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
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A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.
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The sample is placed in the IR beam path, and the spectrum is recorded.
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The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like 4-hydroxy-2-piperidinone.
